molecular formula C25H31NO3 B13731533 9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate CAS No. 2002-31-5

9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate

Cat. No.: B13731533
CAS No.: 2002-31-5
M. Wt: 393.5 g/mol
InChI Key: UPWZIUPEFMORMU-UHFFFAOYSA-N
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Description

9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo(3.3.1)nonane derivatives can be achieved through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine, resulting in good yields of the desired product . Another method involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with terminal alkynes, which is catalyzed by transition metal complexes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot tandem Mannich reaction and catalytic cycloaddition methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(3-hydroxypropyl)-, benzilate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with nicotinic acetylcholine receptors, acting as an agonist in the central and vegetative nervous systems . This interaction can modulate neurotransmitter release and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azabicyclo(331)nonane, 9-(3-hydroxypropyl)-, benzilate is unique due to its specific structural features and the resulting chemical properties

Properties

CAS No.

2002-31-5

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

3-(9-azabicyclo[3.3.1]nonan-9-yl)propyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C25H31NO3/c27-24(29-19-9-18-26-22-14-7-15-23(26)17-8-16-22)25(28,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,10-13,22-23,28H,7-9,14-19H2

InChI Key

UPWZIUPEFMORMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)N2CCCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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